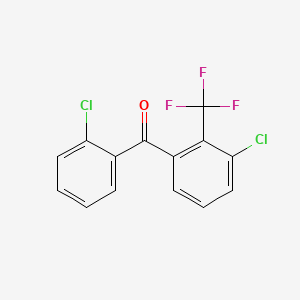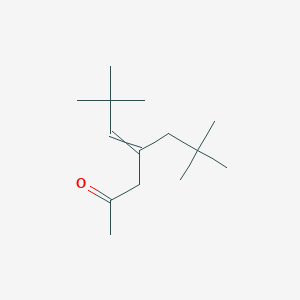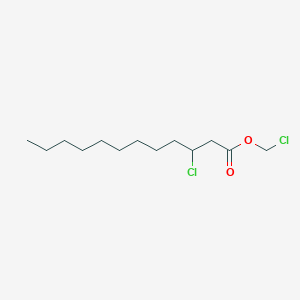
Chloromethyl 3-chlorododecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl 3-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Chloromethyl 3-chlorododecanoate can be synthesized through the chloromethylation of 3-chlorododecanoic acid. One common method involves the reaction of 3-chlorododecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . The reaction proceeds with good to excellent yields, making it an efficient method for producing chloromethyl derivatives .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the industrial process .
化学反応の分析
Types of Reactions
Chloromethyl 3-chlorododecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, alcohols, and thiols.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols and other reduced derivatives.
科学的研究の応用
Chloromethyl 3-chlorododecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of chloromethyl 3-chlorododecanoate involves its reactivity as a chloromethylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in organic synthesis to introduce functional groups into molecules, thereby modifying their chemical and physical properties .
類似化合物との比較
Similar Compounds
Chloromethyl methyl ether: Used in similar chloromethylation reactions but is more volatile and toxic.
3-Chlorododecanoic acid: The parent compound used in the synthesis of chloromethyl 3-chlorododecanoate.
Chloromethyl benzene: Another chloromethylating agent used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines a long aliphatic chain with a chloromethyl ester group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .
特性
CAS番号 |
80418-99-1 |
|---|---|
分子式 |
C13H24Cl2O2 |
分子量 |
283.2 g/mol |
IUPAC名 |
chloromethyl 3-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-12(15)10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChIキー |
GQHFPKLBEGPYQL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CC(=O)OCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


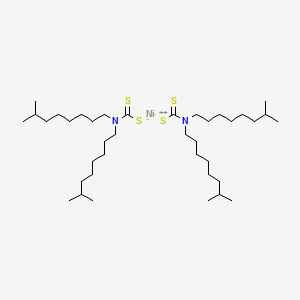
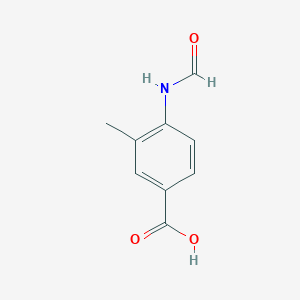
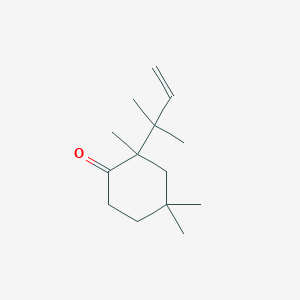
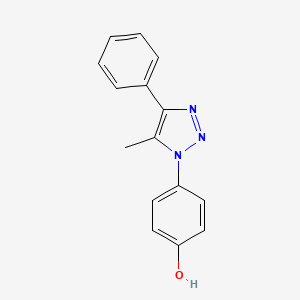
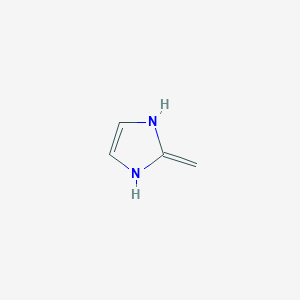
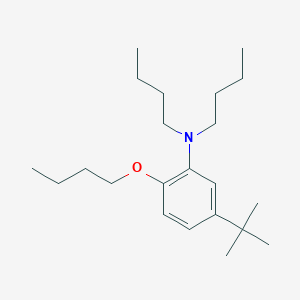
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
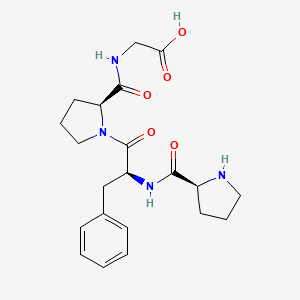
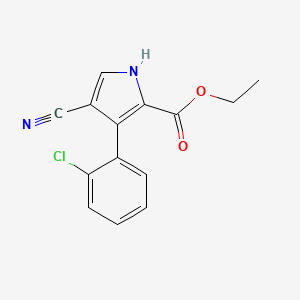
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
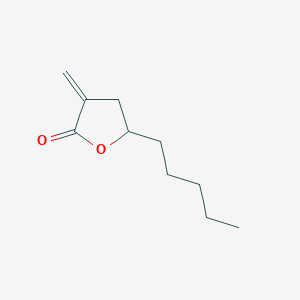
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
